2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
The compound “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that has been studied for its potential biological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings, such as proline derivatives, can be functionalized .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is characterized by the presence of a pyrrolidinone ring . This ring has a half-chair conformation . In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .Chemical Reactions Analysis
The chemical reactions involving “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds have been studied for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds have shown good inhibitory activity, suggesting their potential use in the treatment of Alzheimer’s disease .Scientific Research Applications
- Researchers have explored pyrrolidine derivatives for various targets, including prolinol, pyrrolizines, and pyrrolidine-2,5-diones. Stereogenicity of carbons within the pyrrolidine ring impacts binding modes to enantioselective proteins .
- Investigating related compounds, such as N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3, revealed promising antifungal activity. Compound 4p demonstrated notable efficacy .
- The synthesis of [N′-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides involves this scaffold. Some intermediates exhibited good antimicrobial activities .
Medicinal Chemistry and Drug Discovery
Antifungal Activity
Synthetic Intermediates
Mechanism of Action
The mechanism of action of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds involves the inhibition of acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds bind to these targets and inhibit their activity, which could potentially slow down the progression of Alzheimer’s disease .
Future Directions
The future directions for the study of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds could involve further investigation of their biological activities, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMFUJENWPXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
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